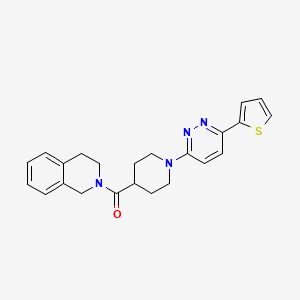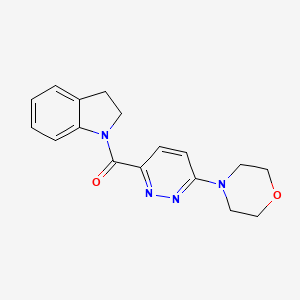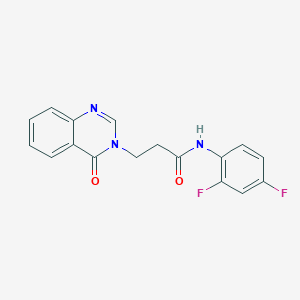
(3,4-dihydroisoquinolin-2(1H)-yl)(1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidin-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{1-[6-(THIOPHEN-2-YL)PYRIDAZIN-3-YL]PIPERIDINE-4-CARBONYL}-1,2,3,4-TETRAHYDROISOQUINOLINE is a complex organic compound that features a combination of heterocyclic structures, including thiophene, pyridazine, piperidine, and tetrahydroisoquinoline
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[6-(THIOPHEN-2-YL)PYRIDAZIN-3-YL]PIPERIDINE-4-CARBONYL}-1,2,3,4-TETRAHYDROISOQUINOLINE typically involves multi-step organic reactions. The process begins with the preparation of the individual heterocyclic components, followed by their sequential coupling under specific reaction conditions. Key steps may include:
Formation of the thiophene ring: This can be achieved through the Paal-Knorr synthesis or other cyclization methods.
Synthesis of the pyridazine ring: This often involves the condensation of hydrazine derivatives with diketones or other suitable precursors.
Construction of the piperidine ring: This can be synthesized via hydrogenation of pyridine derivatives or through cyclization reactions.
Assembly of the tetrahydroisoquinoline core: This may involve Pictet-Spengler reactions or other cyclization techniques.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor reaction conditions and product quality.
化学反応の分析
Types of Reactions
2-{1-[6-(THIOPHEN-2-YL)PYRIDAZIN-3-YL]PIPERIDINE-4-CARBONYL}-1,2,3,4-TETRAHYDROISOQUINOLINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, potentially converting carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products
Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Alcohols, amines, and other reduced forms.
Substitution: Functionalized aromatic compounds with various substituents.
科学的研究の応用
2-{1-[6-(THIOPHEN-2-YL)PYRIDAZIN-3-YL]PIPERIDINE-4-CARBONYL}-1,2,3,4-TETRAHYDROISOQUINOLINE has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a therapeutic agent in treating various diseases, including cancer, neurological disorders, and infectious diseases.
Biological Studies: The compound is used in studying biological pathways and mechanisms, particularly those involving heterocyclic compounds.
Pharmacology: It serves as a lead compound in drug discovery and development, helping to identify new drug candidates.
Industrial Applications: The compound may be used in the synthesis of advanced materials and as a building block for more complex chemical entities.
作用機序
The mechanism of action of 2-{1-[6-(THIOPHEN-2-YL)PYRIDAZIN-3-YL]PIPERIDINE-4-CARBONYL}-1,2,3,4-TETRAHYDROISOQUINOLINE involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. The compound may modulate these targets by binding to active sites or allosteric sites, thereby influencing biological pathways and cellular processes. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its pharmacological profile.
類似化合物との比較
Similar Compounds
2-{1-[6-(THIOPHEN-2-YL)PYRIDAZIN-3-YL]PIPERIDINE-4-CARBONYL}-1,2,3,4-TETRAHYDROISOQUINOLINE: shares structural similarities with other heterocyclic compounds, such as:
Uniqueness
The uniqueness of 2-{1-[6-(THIOPHEN-2-YL)PYRIDAZIN-3-YL]PIPERIDINE-4-CARBONYL}-1,2,3,4-TETRAHYDROISOQUINOLINE lies in its multi-heterocyclic structure, which imparts a distinct set of chemical and biological properties. This combination of rings allows for diverse interactions with biological targets, making it a valuable compound in drug discovery and development.
特性
分子式 |
C23H24N4OS |
|---|---|
分子量 |
404.5 g/mol |
IUPAC名 |
3,4-dihydro-1H-isoquinolin-2-yl-[1-(6-thiophen-2-ylpyridazin-3-yl)piperidin-4-yl]methanone |
InChI |
InChI=1S/C23H24N4OS/c28-23(27-14-9-17-4-1-2-5-19(17)16-27)18-10-12-26(13-11-18)22-8-7-20(24-25-22)21-6-3-15-29-21/h1-8,15,18H,9-14,16H2 |
InChIキー |
PUJFVVBMCWCCPK-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1C(=O)N2CCC3=CC=CC=C3C2)C4=NN=C(C=C4)C5=CC=CS5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[9-(4-butoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]-N-(2-methylphenyl)acetamide](/img/structure/B11271501.png)
![ethyl 5-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylsulfonyl)-1H-pyrazole-4-carboxylate](/img/structure/B11271509.png)
![2-(3-Chloro-4-ethoxyphenyl)-4-(methylthio)pyrazolo[1,5-a]pyrazine](/img/structure/B11271517.png)


![3-[methyl(3-methylphenyl)sulfamoyl]-N-(4-methylphenyl)thiophene-2-carboxamide](/img/structure/B11271533.png)
![3-(cinnamylthio)-7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B11271536.png)
![5-[3-(naphthalen-2-yl)-1H-pyrazol-5-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B11271544.png)
![2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-1-(piperidin-1-yl)ethanone](/img/structure/B11271552.png)
![N-cyclopentyl-2-(2-((3-ethylphenyl)amino)-2-oxoethyl)-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B11271558.png)
![2-{5-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B11271570.png)
![N-(3,4-Dimethylphenyl)-1-({3-methyl-5-[(1E)-2-(thiophen-2-YL)ethenyl]-1,2-oxazol-4-YL}sulfonyl)piperidine-3-carboxamide](/img/structure/B11271578.png)
![N-(4-chlorophenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B11271587.png)

